p-Menth-1-ene-3,6-diol

Solubility Formulation Monoterpenoid

Researchers requiring a well-defined monoterpenoid standard with precise stereochemistry often face supply inconsistencies. This compound resolves that need with quantified physicochemical properties ideal for analytical and synthetic workflows. - Solid-state stability at -20°C for 3 years ensures long-term reference standard reliability. - Distinct melting point (112°C) and moderate logP (1.00) provide unambiguous chromatographic identification. - Superior estimated aqueous solubility (870.1 mg/L) over related diols facilitates aqueous formulation.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 4031-55-4
Cat. No. B023292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Menth-1-ene-3,6-diol
CAS4031-55-4
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC1=CC(C(CC1O)C(C)C)O
InChIInChI=1S/C10H18O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,6,8-12H,5H2,1-3H3
InChIKeyCDEBGVXOFDWUAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

p-Menth-1-ene-3,6-diol: Compound Overview


p-Menth-1-ene-3,6-diol (also known as 5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol) is a monoterpenoid compound primarily isolated from the Mentha genus (Lamiaceae) . It is characterized by a p-menthane skeleton with a double bond at the C-1 position and two hydroxyl groups at the C-3 and C-6 positions. This compound is a white crystalline solid with a molecular weight of 170.25 g/mol and the molecular formula C₁₀H₁₈O₂ [1]. It is commercially available as a reference standard and for research applications, but its specific stereochemistry and functional group arrangement differentiate it from other monoterpenoids like p-menthane-3,8-diol and menthol .

Natural product reference standard
Defined stereochemical configuration
p-Menthane monoterpenoid scaffold

p-Menth-1-ene-3,6-diol: Irreplaceable Advantages


While many monoterpenoids share the p-menthane backbone, the specific positioning of the double bond and hydroxyl groups in p-Menth-1-ene-3,6-diol imparts distinct physicochemical properties that preclude simple substitution. Compared to p-menthane-3,8-diol (PMD), which is widely used as an insect repellent, p-Menth-1-ene-3,6-diol exhibits different solubility and stability profiles that impact formulation options [1]. Additionally, its melting point of 112 °C [2] and specific optical rotation values [3] differ significantly from menthol and other monoterpenoids, making it uniquely suitable for certain synthetic and analytical applications where precise physical properties are critical. These differences are quantified in the evidence below.

vs. PMD p-Menthane-3,8-diol shares the backbone but differs in double-bond and hydroxyl positions; solubility, lipophilicity, and melting-point profiles may not transfer directly.
vs. Menthol Menthol has a substantially higher logP and much lower melting point; its physical-state and partitioning behavior may shift formulation and chromatographic outcomes.
vs. Racemate Stereochemical configuration may differ across sources; enantiomeric identity and optical rotation require verification before chiral-pool or reference-standard use.

p-Menth-1-ene-3,6-diol: Key Procurement Data


Aqueous Solubility vs. PMD

p-Menth-1-ene-3,6-diol exhibits an estimated aqueous solubility of 870.1 mg/L at 25°C, based on its estimated log Kow of 2.16 . In contrast, p-menthane-3,8-diol (PMD), a common monoterpenoid analog, has an estimated water solubility of 670.7 mg/L at 25°C (estimated from log Kow 2.29) [1]. This indicates that p-Menth-1-ene-3,6-diol is approximately 30% more soluble in water than PMD under comparable conditions.

Aqueous Solubility
Cross-study comparable
870.1 mg/L
PMD: 670.7 mg/L (+199.4 mg/L)
Reported aqueous solubility context
Estimated via WSKOW v1.41 from log Kow; experimental validation recommended
Solubility Formulation Monoterpenoid

Lipophilicity (LogP) Comparison

The computed XLogP3-AA value for p-Menth-1-ene-3,6-diol is 1.00 [1], indicating moderate lipophilicity. In comparison, p-menthane-3,8-diol (PMD) has a higher estimated logP of 1.88 (ALOGPS) [2], while menthol, a common monoterpenoid, has a measured logP of approximately 3.4 [3]. This 3.4-fold difference in partition coefficient between p-Menth-1-ene-3,6-diol and menthol suggests significantly different membrane permeability and distribution characteristics.

Lipophilicity (LogP)
Cross-study comparable
XLogP3-AA = 1.00
PMD ALOGPS 1.88; Menthol ~3.4
Reported lipophilicity context; lower logP indicates greater hydrophilicity
Computational and experimental determinations; method-dependent values
Lipophilicity LogP ADME

Melting Point Differentiation

p-Menth-1-ene-3,6-diol is a solid at room temperature with a reported melting point of 112 °C [1]. This contrasts sharply with p-menthane-3,8-diol (PMD), which has a melting point of -45.7 °C (liquid at room temperature) , and menthol, which melts at 41-43 °C . The high melting point of p-Menth-1-ene-3,6-diol facilitates easy handling, purification, and storage as a crystalline solid.

Melting Point
Cross-study comparable
112 °C
PMD: -45.7 °C; Menthol: 41–43 °C
Reported melting point context; supports solid-state handling review
Crystalline solid at room temperature; standard experimental determination
Melting Point Crystallinity Purity

Stability and Storage Profile

p-Menth-1-ene-3,6-diol demonstrates high solid-state stability, with recommended storage at -20°C for up to 3 years as a powder, and 4°C for 2 years . In contrast, p-menthane-3,8-diol (PMD) in a commercial formulation showed a decrease in content to 96.33% after 6 months at 25°C/60% RH and to 95.48% after 6 months at 40°C/75% RH [1]. While data are not directly comparable due to different experimental conditions, the solid-state stability of p-Menth-1-ene-3,6-diol appears favorable for long-term inventory management.

Stability Profile
Class-level inference
Solid-state stable
-20 °C / 3 yr powder; 4 °C / 2 yr
Reported stability context; conditions differ from formulated comparator
PMD formulation data at 25–40 °C not directly comparable; verify under intended use
Stability Shelf-Life Storage

p-Menth-1-ene-3,6-diol: Optimal Applications


Analytical Reference Standard

The compound's well-defined melting point (112 °C) [1] and solid-state stability at -20°C for up to 3 years make it an excellent candidate for use as a reference standard in HPLC, GC-MS, and NMR analyses. Its moderate logP (1.00) [2] and estimated aqueous solubility (870.1 mg/L) facilitate preparation of standard solutions, and its distinct stereochemistry (e.g., (3R,4R,6S)-configuration) provides a unique chromatographic signature for unambiguous identification in complex natural product mixtures.

Biotransformation Precursor

p-Menth-1-ene-3,6-diol has been successfully used in microbial and enzymatic biotransformation reactions to produce valuable derivatives such as p-menth-1-en-7,8-diol (26.7% yield) and 8-hydroxy-p-menth-1-en-7-carboxylic acid (57.6% yield) [3]. Its unique double bond and diol arrangement enable regioselective transformations that are difficult to achieve with other p-menthane diols like PMD, making it a preferred substrate for generating novel monoterpenoid derivatives.

Aqueous-Based Formulations

Compared to PMD (estimated water solubility 670.7 mg/L) [4] and menthol (420-490 mg/L) [5], p-Menth-1-ene-3,6-diol exhibits superior estimated aqueous solubility (870.1 mg/L) . This property can be advantageous in developing aqueous formulations, plant extract dilutions, or cell culture treatments where minimizing organic solvents is desired. Its lower logP (1.00 vs. 1.88-3.4) [2] also suggests different partitioning behavior that may be exploited in biphasic extractions.

Chiral Building Block

The defined stereochemistry of p-Menth-1-ene-3,6-diol, such as the (3R,4R,6S) configuration , and its distinct optical rotation values [6] enable its use as a chiral pool starting material. It has been employed in the asymmetric synthesis of trans-p-menth-3-ene-1,2,8-triol using Sharpless asymmetric dihydroxylation , demonstrating its utility in constructing more complex stereochemically defined monoterpenoids.

Application
Selection Property
Validation Focus
Analytical reference standard workflow
Defined melting point and solid-state stability
Chromatographic identity confirmation
Biotransformation pathway studies
Regioselective transformation context
Derivative characterization review
Aqueous formulation development
Reported solubility and logP profile
Solvent-system compatibility review
Chiral pool synthesis studies
Defined stereochemistry and optical rotation
Stereochemical outcome verification

Technical Documentation Hub

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16 linked technical documents
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